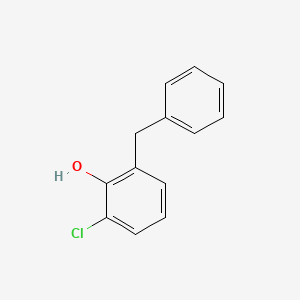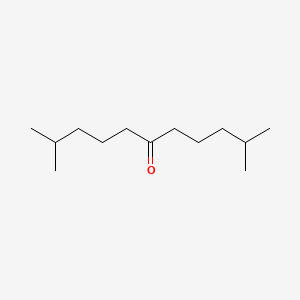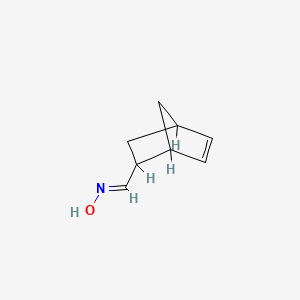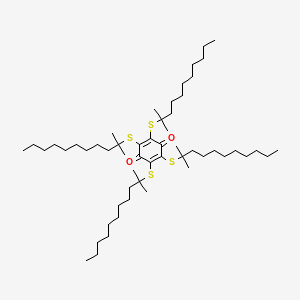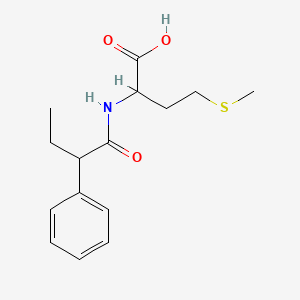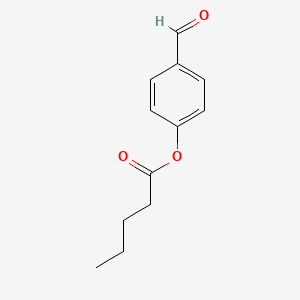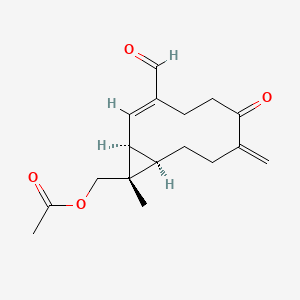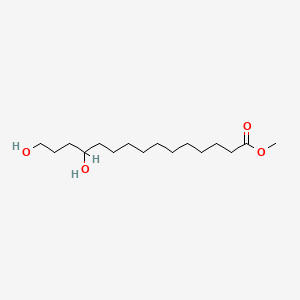
(Dimethylphosphinyl)methyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(ジメチルホスフィニル)メチルメタクリレートは、分子式C7H13O3Pの有機化合物です。化学、生物学、医学、および産業を含むさまざまな分野での用途で知られています。この化合物は、メタクリレート基とジメチルホスフィニル基の存在によって特徴付けられ、これらの基がその独自の化学的性質に寄与しています。
準備方法
合成経路と反応条件
(ジメチルホスフィニル)メチルメタクリレートの合成は、通常、メタクリル酸とジメチルホスフィニルクロリドの反応によって行われます。この反応は、反応中に生成される塩化水素を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応条件には、反応の発熱性を制御するために約0〜5℃の温度を維持することが含まれます。
工業生産方法
(ジメチルホスフィニル)メチルメタクリレートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な混合と反応を確保するために、連続撹拌槽反応器(CSTR)の使用が含まれます。その後、製品は蒸留または結晶化技術を使用して精製され、所望の純度レベルが達成されます。
化学反応の分析
反応の種類
(ジメチルホスフィニル)メチルメタクリレートは、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、酸化されてホスフィンオキシドを形成できます。
還元: 還元反応は、ホスフィニル基をホスフィン基に変換できます。
置換: メタクリレート基は、求核剤による置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンやアルコールなどの求核剤は、置換反応で一般的に使用されます。
生成される主な生成物
酸化: ホスフィンオキシド。
還元: ホスフィン誘導体。
置換: さまざまな置換メタクリレート誘導体。
科学研究アプリケーション
(ジメチルホスフィニル)メチルメタクリレートは、科学研究において幅広い用途があります。
化学: ユニークな特性を持つポリマーの合成におけるモノマーとして使用されます。
生物学: 医療用デバイスの生体適合性材料の開発に使用されます。
医学: 薬物送達システムにおける潜在的な使用について調査されています。
産業: 特殊塗料や接着剤の製造に使用されます。
科学的研究の応用
(Dimethylphosphinyl)methyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
作用機序
(ジメチルホスフィニル)メチルメタクリレートの作用機序は、さまざまな分子標的との相互作用を伴います。メタクリレート基は重合して、材料の特性に寄与する長い鎖を形成できます。ジメチルホスフィニル基は、生物学的分子と相互作用して、細胞プロセスに影響を与える可能性があります。
類似化合物の比較
類似化合物
メチルメタクリレート: ホスフィニル基を持たない、より単純なメタクリレート化合物。
エチルメタクリレート: メチルメタクリレートに似ていますが、エチル基を持っています。
ブチルメタクリレート: メチル基の代わりにブチル基を含んでいます。
独自性
(ジメチルホスフィニル)メチルメタクリレートは、ジメチルホスフィニル基の存在によりユニークであり、この基は独特の化学的および物理的特性を付与します。これは、他のメタクリレート化合物が効果的ではない可能性のある特殊な用途に適しています。
類似化合物との比較
Similar Compounds
Methyl methacrylate: A simpler methacrylate compound without the phosphinyl group.
Ethyl methacrylate: Similar to methyl methacrylate but with an ethyl group.
Butyl methacrylate: Contains a butyl group instead of a methyl group.
Uniqueness
(Dimethylphosphinyl)methyl methacrylate is unique due to the presence of the dimethylphosphinyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other methacrylate compounds may not be effective.
特性
CAS番号 |
41392-09-0 |
|---|---|
分子式 |
C7H13O3P |
分子量 |
176.15 g/mol |
IUPAC名 |
dimethylphosphorylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H13O3P/c1-6(2)7(8)10-5-11(3,4)9/h1,5H2,2-4H3 |
InChIキー |
BAEVZTYQZQWKMM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCP(=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


